Ethyl 8-methyl-4-((2-methylbenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate
Description
Ethyl 8-methyl-4-((2-methylbenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is a quinoline derivative characterized by a 2-oxo-1,2-dihydroquinoline core substituted with a methyl group at position 8 and a (2-methylbenzyl)amino group at position 3. The ethyl carboxylate at position 3 enhances solubility and modulates electronic properties. This compound is synthesized via condensation reactions involving substituted anilines and malonate esters, as outlined in related methodologies for analogous structures .
Properties
Molecular Formula |
C21H22N2O3 |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
ethyl 8-methyl-4-[(2-methylphenyl)methylamino]-2-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C21H22N2O3/c1-4-26-21(25)17-19(22-12-15-10-6-5-8-13(15)2)16-11-7-9-14(3)18(16)23-20(17)24/h5-11H,4,12H2,1-3H3,(H2,22,23,24) |
InChI Key |
FTBFRMIOIDVDIP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC(=C2NC1=O)C)NCC3=CC=CC=C3C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 8-methyl-4-((2-methylbenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate typically involves a multi-step process. One common method starts with the condensation of 2-methylbenzylamine with 8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid. This reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The resulting intermediate is then esterified with ethanol under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-methyl-4-((2-methylbenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding dihydroquinoline derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted quinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Antimicrobial Activity
Research indicates that ethyl 8-methyl-4-((2-methylbenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including:
- Escherichia coli
- Staphylococcus aureus
Studies have reported minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its potential as an alternative therapeutic agent for treating bacterial infections.
Anticancer Potential
The compound has also been investigated for its anticancer properties. In vitro studies demonstrate its ability to inhibit the proliferation of cancer cell lines without significant cytotoxic effects on normal cells. The mechanisms of action are believed to involve enzyme inhibition related to cancer progression, making it a candidate for further development in cancer therapeutics.
Antimicrobial Studies
In a study assessing various quinoline derivatives for antimicrobial efficacy, this compound demonstrated notable inhibitory effects against common pathogens. Results indicated that it could serve as a potential candidate for further development in antibiotic therapies.
Anticancer Activity
Another research effort focused on the anticancer properties of this compound. In vitro assays revealed effective inhibition of cancer cell lines at concentrations that did not exhibit toxicity towards normal cells. This selectivity suggests a promising therapeutic window for further development in cancer treatment.
Mechanism of Action
The mechanism of action of Ethyl 8-methyl-4-((2-methylbenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Structural and Electronic Differences
- Substituent Effects: 8-Methyl vs. 8-Chloro (Analogue 1): The methyl group in the target compound increases steric bulk and lipophilicity compared to the electronegative chlorine in Analogue 1. This could enhance passive diffusion across biological membranes but reduce polar interactions in binding pockets . 4-(2-Methylbenzyl)amino vs. Amino vs. Hydroxy (Analogue 5): The 4-amino group in Analogue 3 is more nucleophilic and basic than the hydroxy group in Analogue 5, affecting solubility and reactivity in acidic environments .
Biological Activity
Ethyl 8-methyl-4-((2-methylbenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate, identified by the compound ID F474-2451, is a member of the quinoline family that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological evaluations, and relevant research findings.
The compound has the following characteristics:
| Property | Value |
|---|---|
| Molecular Weight | 350.42 g/mol |
| Molecular Formula | C21H22N2O3 |
| LogP | 3.6981 |
| LogD | 3.5801 |
| Polar Surface Area | 54.051 Ų |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 2 |
Its structure includes a quinoline core with various substituents that may influence its biological activity.
Antiviral Properties
Research indicates that compounds with similar structures to this compound exhibit significant antiviral effects. For instance, derivatives of the 4-hydroxyquinoline scaffold have shown promising anti-HIV activity without significant cytotoxicity . The compound's potential as an HIV integrase inhibitor was highlighted in studies where related compounds demonstrated effective binding to the integrase enzyme, suggesting a similar mechanism may be applicable to this compound.
Antimicrobial Activity
The quinoline derivatives are also noted for their antimicrobial properties. In a study comparing various compounds against Mycobacterium tuberculosis (M. tb), certain naphthalene derivatives exhibited minimum inhibitory concentration (MIC) values comparable to first-line anti-TB drugs . Although specific data for this compound is limited, its structural similarities suggest it may possess similar antimicrobial efficacy.
Synthesis and Evaluation
A study focusing on the synthesis of new quinoline derivatives reported that modifications at specific positions of the quinoline ring can enhance biological activity . The study emphasized molecular docking studies that revealed how structural changes could optimize interactions with target enzymes, potentially applicable to this compound.
Molecular Modeling Studies
Molecular modeling has been employed to predict the binding affinities of various quinoline derivatives to their biological targets. These studies often utilize computational docking techniques to simulate how compounds interact with proteins involved in disease processes. For example, a compound with a similar scaffold showed effective binding in silico studies, indicating that this compound could also exhibit favorable interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
